5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
5-(2,4-Dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo[4,5-d]pyridazinone derivative characterized by a 2-methyl group, a 7-(thiophen-2-yl) substituent, and a 5-(2,4-dichlorobenzyl) moiety. This compound belongs to a class of heterocyclic molecules with demonstrated biological activities, including analgesic and antiviral properties . The 2,4-dichlorobenzyl group at the 5-position introduces electron-withdrawing effects, which may influence its pharmacokinetic profile and receptor interactions.
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3OS2/c1-9-20-15-16(25-9)14(13-3-2-6-24-13)21-22(17(15)23)8-10-4-5-11(18)7-12(10)19/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFKVHXUBWTZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo-pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring fused to a pyridazine system, which is known for its diverse pharmacological properties.
Biological Activity Overview
The biological activity of the compound has been evaluated in several studies, highlighting its potential as an anticancer agent and antimicrobial compound.
Anticancer Activity
Recent investigations have demonstrated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies showed that thiazolyl-pyrazoline derivatives, which share structural similarities with our target compound, demonstrated IC50 values ranging from 0.75 to 89.03 µM against breast (T-47D) and lung (A549) cancer cells .
- The compounds induced apoptosis and caused cell cycle arrest in the sub-G1 phase, indicating their potential mechanism of action through EGFR inhibition .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Recent studies on thiazolo[4,5-b]pyridine derivatives revealed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
- These findings suggest that the thiazole and thiophene moieties contribute significantly to the antimicrobial efficacy of the compound.
The proposed mechanisms underlying the biological activities of this compound include:
- EGFR Inhibition : Similar compounds have shown competitive inhibition of EGFR with IC50 values in the nanomolar range (e.g., 57 nM for erlotinib) .
- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a critical feature that enhances its therapeutic potential.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis has been suggested as a mechanism for the observed antimicrobial activity.
Case Studies
Several case studies have illustrated the effectiveness of compounds within this class:
- In one study, a derivative exhibited an IC50 value of 3.92 µM against A549 lung cancer cells and was found to induce apoptosis through mitochondrial pathways .
- Another investigation highlighted that specific thiazolyl derivatives showed promising results in inhibiting bacterial growth with MIC values comparable to established antibiotics .
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that thiazolo-pyridazine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one have been evaluated against various bacterial strains, including Escherichia coli and Candida albicans. Some compounds showed higher activity against Candida albicans compared to Staphylococcus aureus, indicating their potential as antifungal agents .
Anticancer Activity
Thiazolo-pyridazine derivatives are being investigated for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). For example, specific analogs were selected for further testing by the National Cancer Institute due to their promising antiproliferative effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazolo-pyridazine derivatives. Variations in substituents on the benzyl or thiophene rings can significantly influence biological activity. For instance:
- The presence of electron-withdrawing groups like chlorine enhances antimicrobial potency.
- Modifications on the thiophene ring can affect the compound's ability to interact with biological targets.
Case Study 1: Anticancer Screening
A study synthesized several thiazolo-pyridazine derivatives and evaluated them against a panel of human cancer cell lines using the NCI-60 screening program. Among them, one compound displayed remarkable activity with an IC50 value significantly lower than others tested .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of various thiazolo-pyridazine derivatives against common pathogens. The results indicated that certain modifications led to enhanced activity against Candida albicans, making them candidates for further development as antifungal agents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazine and thiazole rings in the compound enable nucleophilic substitution at activated positions. For example, the 5-chloro derivative (if present) undergoes displacement with amines under microwave irradiation:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorine displacement with amines | n-BuOH, 200°C, microwave, 20 min | 5-(substituted-amino)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4-one | 51–85% |
This method is critical for introducing pharmacologically relevant amine tails (e.g., piperazine, morpholine) to modulate bioactivity .
Electrophilic Aromatic Substitution
The thiophen-2-yl group undergoes regioselective electrophilic substitution (e.g., bromination, nitration) at the 5-position due to electron-rich furan-like reactivity:
| Reaction | Reagents | Position | Outcome | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | C5 of thiophene | 5-bromo-thiophen-2-yl derivative | |
| Nitration | HNO₃, H₂SO₄, 50°C | C5 of thiophene | 5-nitro-thiophen-2-yl derivative |
These reactions enable further functionalization for structure-activity relationship (SAR) studies .
Cross-Coupling Reactions
The thiophene and pyridazine moieties participate in palladium-catalyzed cross-coupling:
These methods are pivotal for introducing aryl, alkenyl, or alkynyl groups .
Oxidation and Reduction
The thiophene ring is susceptible to oxidation, while the pyridazine nitrogen can be reduced:
Acid/Base-Mediated Rearrangements
The compound undergoes ring-opening under strong acidic conditions:
| Condition | Reagent | Product | Mechanism | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | Thiazole ring-opened carboxylic acid | Cleavage of thiazole C–N bond | |
| Basic degradation | NaOH, H₂O, 80°C | Pyridazine ring-opened amide | Hydrolysis of pyridazine ring |
Functional Group Interconversion
The methyl group at position 2 can be oxidized to a carboxylic acid:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Methyl oxidation | KMnO₄, H₂O, 100°C | 2-carboxy-thiazolo[4,5-d]pyridazin-4-one | 45% |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes:
| Substrate | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Maleic anhydride | UV (365 nm), acetone | Cyclobutane-fused derivative | Generating polycyclic scaffolds |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[4,5-d]pyridazin-4(5H)-one derivatives vary significantly in substituents at the 2-, 5-, and 7-positions, leading to differences in biological activity, solubility, and metabolic stability. Below is a comparative analysis of structurally related compounds:
Key Findings
Substituent Effects at the 2-Position: Methyl vs. Amino/Pyrrolidinyl: The target compound’s 2-methyl group likely enhances metabolic stability compared to amino-substituted analogs (e.g., ), which may exhibit higher reactivity .
5-Position Modifications :
- The 2,4-dichlorobenzyl group in the target compound introduces strong electron-withdrawing effects, contrasting with unsubstituted or 4-chlorophenyl analogs (). This substitution may improve membrane permeability and target binding in hydrophobic pockets .
7-Position Heterocycles: Thiophen-2-yl (target) vs.
Biological Activity Trends :
- Analgesic activity is maximized with electron-donating groups (e.g., pyrrolidinyl) at the 2-position and aryl groups at the 7-position . However, the target’s 2,4-dichlorobenzyl moiety may shift activity toward antiviral applications, as seen in related 2-methyl-7-thienyl derivatives .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the standard synthetic routes for 5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one?
Answer: The synthesis typically involves multi-step reactions starting with precursor heterocycles. For example:
- Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form a thiazole intermediate .
- Step 2: Reaction with 2,4-dichlorobenzaldehyde under reflux in 1,4-dioxane with piperidine as a catalyst .
- Step 3: Purification via recrystallization from 1,4-dioxane or ethanol/water mixtures.
Key Data:
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Piperidine (0.50 mL) | |
| Solvent | 1,4-dioxane | |
| Reaction Time | 5 hours (reflux) |
Q. How is the compound characterized post-synthesis?
Answer:
- NMR Spectroscopy: Confirm the presence of dichlorobenzyl protons (δ ~7.2–7.5 ppm) and thiophene signals (δ ~6.8–7.1 ppm) .
- Mass Spectrometry: Validate molecular weight (e.g., m/z for C₁₆H₁₀Cl₂N₂OS₂).
- Elemental Analysis: Match calculated vs. observed C, H, N, S percentages.
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Answer:
- Catalyst Screening: Test alternatives to piperidine (e.g., triethylamine, DMAP) to enhance condensation efficiency .
- Solvent Optimization: Compare polar aprotic solvents (e.g., DMF, DMSO) versus 1,4-dioxane for solubility and reaction kinetics .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining yield .
Q. How to design cytotoxicity assays for this compound?
Answer: Experimental Design:
- Cell Lines: Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast cells (WI-38) as controls .
- Dosage: Test concentrations from 1–100 µM with CHS-828 as a positive control .
- Assay Protocol:
- Culture cells in RPMI-1640 medium with 5% FBS.
- Incubate with compound for 48 hours.
- Quantify viability via SRB assay .
Data Contradiction Analysis:
- Cell Line Variability: If activity is higher in HEPG-2 (liver cancer) than MCF-7 (breast cancer), investigate tissue-specific uptake or metabolic activation .
- Normal Cell Toxicity: Compare IC₅₀ values for WI-38 vs. cancer cells to assess selectivity .
Q. What computational methods predict its pharmacokinetic properties?
Answer:
- ADME Prediction: Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular Docking: Simulate binding to targets like EGFR or tubulin using AutoDock Vina .
Example Results:
| Property | Predicted Value | Tool |
|---|---|---|
| logP | ~3.5 (moderate lipo.) | SwissADME |
| CYP3A4 Inhibition | High | ADMETLab |
Q. How to resolve discrepancies in bioactivity data across studies?
Answer:
- Normalization: Account for assay variability by standardizing protocols (e.g., incubation time, serum concentration) .
- Metabolite Screening: Use LC-MS to identify active metabolites that may explain enhanced activity in certain models .
Methodological Challenges
Q. How to assess the compound’s stability under physiological conditions?
Answer:
- pH Stability Test: Incubate in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via HPLC .
- Plasma Stability: Mix with human plasma (37°C, 1 hour) and quantify remaining compound .
Q. What strategies improve solubility for in vivo studies?
Answer:
- Co-solvents: Use Cremophor EL or DMSO (≤0.5% v/v) to avoid cytotoxicity .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles to enhance bioavailability .
Tables for Key Findings
Q. Table 1: Cytotoxicity Data (Example)
| Cell Line | IC₅₀ (µM) | Selectivity Index (WI-38) | Reference |
|---|---|---|---|
| HEPG-2 (Liver) | 12.3 | 3.2 | |
| MCF-7 (Breast) | 45.7 | 1.1 | |
| WI-38 (Normal) | 39.4 | — |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
